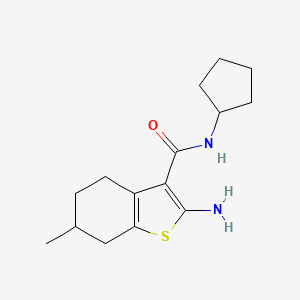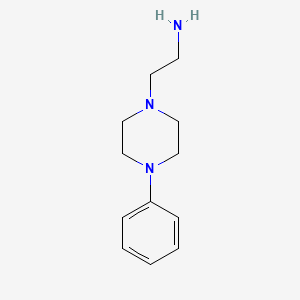
1-(2-アミノエチル)-4-フェニルピペラジン
概要
説明
2-(4-Phenylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
科学的研究の応用
2-(4-Phenylpiperazin-1-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)ethanamine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
2-(4-Phenylpiperazin-1-yl)ethanamine interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, leading to various physiological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenylpiperazin-1-yl)ethanamine. For example, factors such as pH can affect the stability of the compound, while the presence of certain enzymes or transporters in the body can influence its absorption, distribution, metabolism, and excretion. Furthermore, individual variations in these factors, due to genetics or other reasons, can lead to differences in how individuals respond to the compound .
生化学分析
Biochemical Properties
2-(4-Phenylpiperazin-1-yl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) . This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, 2-(4-Phenylpiperazin-1-yl)ethanamine can increase acetylcholine levels, which may have therapeutic implications for conditions like Alzheimer’s disease . Additionally, this compound interacts with other biomolecules, including butyrylcholinesterase (BuChE), although it shows selective inhibition towards AChE .
Cellular Effects
2-(4-Phenylpiperazin-1-yl)ethanamine has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, thereby impacting neurotransmission . This compound also influences gene expression related to acetylcholine metabolism and signaling . Furthermore, it has been shown to affect cellular metabolism by altering the activity of enzymes involved in neurotransmitter breakdown .
Molecular Mechanism
The molecular mechanism of 2-(4-Phenylpiperazin-1-yl)ethanamine involves its binding interactions with acetylcholinesterase. This compound acts as a mixed-type inhibitor, meaning it can bind to both the enzyme’s active site and an allosteric site . This dual binding results in competitive and non-competitive inhibition, effectively reducing the enzyme’s activity . Additionally, 2-(4-Phenylpiperazin-1-yl)ethanamine may influence gene expression by interacting with transcription factors involved in acetylcholine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Phenylpiperazin-1-yl)ethanamine have been studied over various time frames. The compound is relatively stable at room temperature, with a predicted melting point of 109.60°C and a boiling point of approximately 336.0°C at 760 mmHg . Over time, its inhibitory effects on acetylcholinesterase remain consistent, although long-term studies are needed to fully understand its degradation and potential long-term impacts on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Phenylpiperazin-1-yl)ethanamine vary with dosage. At lower doses, the compound effectively inhibits acetylcholinesterase without significant adverse effects . At higher doses, it may exhibit toxic effects, including potential neurotoxicity . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(4-Phenylpiperazin-1-yl)ethanamine is involved in metabolic pathways related to acetylcholine metabolism. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the breakdown and synthesis of acetylcholine . This interaction can affect metabolic flux and alter metabolite levels, potentially impacting overall neurotransmitter balance .
Transport and Distribution
Within cells and tissues, 2-(4-Phenylpiperazin-1-yl)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where acetylcholine metabolism occurs, such as synaptic clefts and neuromuscular junctions . The compound’s distribution is crucial for its effectiveness in modulating neurotransmitter levels .
Subcellular Localization
The subcellular localization of 2-(4-Phenylpiperazin-1-yl)ethanamine is primarily within the cytoplasm and synaptic vesicles . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in inhibiting acetylcholinesterase and modulating acetylcholine levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)ethanamine typically involves the reaction of 1-phenylpiperazine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(4-Phenylpiperazin-1-yl)ethanamine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(4-Phenylpiperazin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenylpiperazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with fewer nitrogen-oxygen bonds.
Substitution: Alkylated derivatives of 2-(4-Phenylpiperazin-1-yl)ethanamine.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative used as an acetylcholinesterase inhibitor.
1-(4-Phenylpiperazin-1-yl)ethanone: A structurally similar compound with different pharmacological properties.
Uniqueness
2-(4-Phenylpiperazin-1-yl)ethanamine is unique due to its specific interaction with acetylcholinesterase and its potential applications in treating neurodegenerative diseases. Its structure allows for various chemical modifications, making it a versatile compound in medicinal chemistry.
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZYQKCPLKROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406308 | |
| Record name | 2-(4-phenylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21091-61-2 | |
| Record name | 2-(4-phenylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-phenylpiperazin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

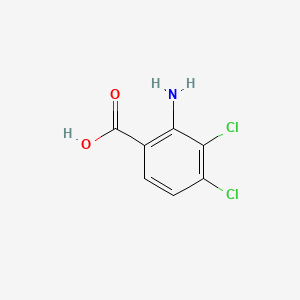
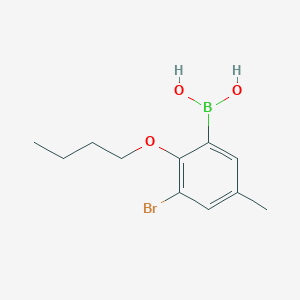
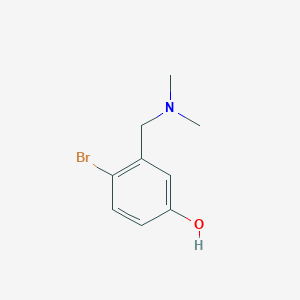
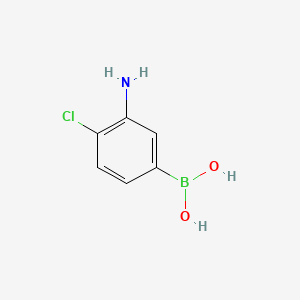
![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)
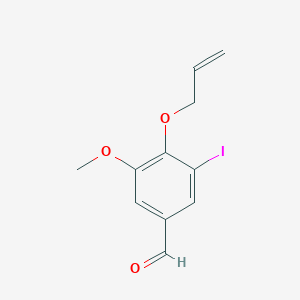
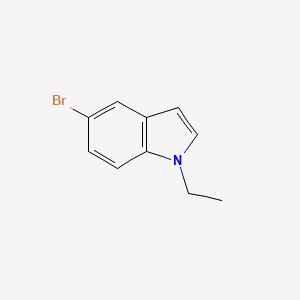
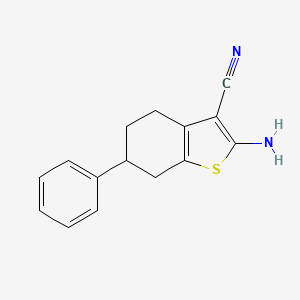

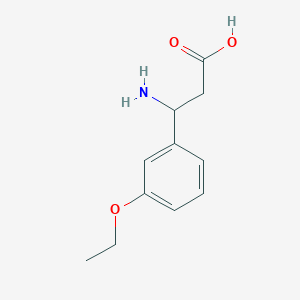
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)

